3-Amino-N-(2,5-dimethylphenyl)benzamide - 102630-88-6

3-Amino-N-(2,5-dimethylphenyl)benzamide

Catalog Number: EVT-3212069
CAS Number: 102630-88-6
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Amino-N-(2,6-dimethylphenyl)benzamide is a synthetic benzamide derivative investigated for its potential as an anticonvulsant agent. [, , ] It belongs to a class of compounds that have shown promising activity in treating epilepsy. [, ]

Synthesis Analysis
  • One method of synthesis involves reacting 4-nitrobenzoyl chloride with 2,6-dimethylaniline to yield 4-nitro-N-(2,6-dimethylphenyl)benzamide. This intermediate product is then reduced to obtain 4-Amino-N-(2,6-dimethylphenyl)benzamide. []
  • Another synthetic route utilizes a diethylglycineamide analogue, DEGA (N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide), which undergoes a series of N-deethylations and hydrolysis reactions to produce 4-Amino-N-(2,6-dimethylphenyl)benzamide. []
Molecular Structure Analysis
  • Substituents on the aniline ring can influence the molecule's conformation and potentially its biological activity. [, ]
Chemical Reactions Analysis
  • N-acetylation: 4-Amino-N-(2,6-dimethylphenyl)benzamide is rapidly metabolized in vivo via N-acetylation, forming 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP). [, ] This reaction significantly impacts the drug's pharmacokinetic profile. []
  • Hydroxylation: ADMP can be further hydroxylated to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP), which is a major metabolite found in urine. []
  • Deacetylation: Conversely, HADMP can be deacetylated back to 4-Amino-N-(2,6-dimethylphenyl)benzamide, indicating a potential metabolic interconversion pathway. []
Applications

The primary application of 4-Amino-N-(2,6-dimethylphenyl)benzamide, based on the available information, is in scientific research exploring its potential as an anticonvulsant agent. [, , , , , , ] Studies have demonstrated its efficacy in various animal models of epilepsy, particularly in the maximal electroshock seizure (MES) model. [, , , , ]

Future Directions
  • Optimize its pharmacokinetic properties, particularly addressing the rapid metabolic N-acetylation that limits its in vivo efficacy. [, ]

4-Amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide®, LY201116)

4-(Acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP)

    Compound Description: 4-(Acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP) is the primary metabolite of 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116). [] It is formed through the N-acetylation of LY201116, a process that significantly contributes to the drug's rapid inactivation in vivo. []

4-(Acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP)

    Compound Description: 4-(Acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) is another key metabolite of 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116). [] It is formed via hydroxylation of the N-acetyl metabolite, ADMP. [] HADMP represents a significant portion of the excreted metabolites of LY201116. []

4-Amino-N-(2-ethylphenyl)benzamide

    Compound Description: 4-Amino-N-(2-ethylphenyl)benzamide is an analogue of 4-amino-N-(2,6-dimethylphenyl)benzamide, designed to investigate the structure-activity relationship within this class of anticonvulsants. [] It demonstrated superior efficacy to phenytoin in the maximal electroshock seizure (MES) test, indicating its potential as an anticonvulsant agent. [] Notably, it displayed a higher efficacy and protective index after oral administration compared to 4-amino-N-(2,6-dimethylphenyl)benzamide. []

4-Amino-N-(2,6-diethylphenyl)benzamide

    Compound Description: 4-Amino-N-(2,6-diethylphenyl)benzamide, similar to its mono-ethyl counterpart, is an analogue of 4-amino-N-(2,6-dimethylphenyl)benzamide designed to explore structure-activity relationships for enhanced anticonvulsant properties. [] It also exhibited superior efficacy to phenytoin in the maximal electroshock seizure test. [] Furthermore, it demonstrated improved efficacy and a higher protective index after oral administration compared to the parent compound, 4-amino-N-(2,6-dimethylphenyl)benzamide. []

3,4-Diamino-N-(2,6-dimethylphenyl)benzamide

    Compound Description: 3,4-Diamino-N-(2,6-dimethylphenyl)benzamide represents another structural modification of the core benzamide scaffold, investigated for its anticonvulsant properties. [] Its activity was evaluated against pentylenetetrazole-induced seizures in rats. []

N-(2,6-Dimethylphenyl)benzamide

    Compound Description: N-(2,6-Dimethylphenyl)benzamide serves as a simplified analogue of the core structure, lacking the amino group substitutions that characterize other related compounds. [] Its anticonvulsant activity was evaluated in a rat model against pentylenetetrazole-induced seizures. []

N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide (DEGA)

    Compound Description: DEGA acts as a prodrug for LY201116, designed to improve its pharmacokinetic properties. [] It is metabolized to LY201116 through a series of N-deethylation and hydrolysis reactions. [] DEGA itself possesses anticonvulsant properties in mice, but its potency increases significantly over time due to the gradual release of LY201116. []

Properties

CAS Number

102630-88-6

Product Name

3-Amino-N-(2,5-dimethylphenyl)benzamide

IUPAC Name

3-amino-N-(2,5-dimethylphenyl)benzamide

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C15H16N2O/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18)

InChI Key

RCSHXYFLAIACCN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.